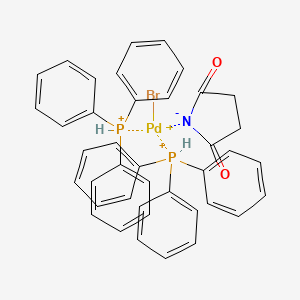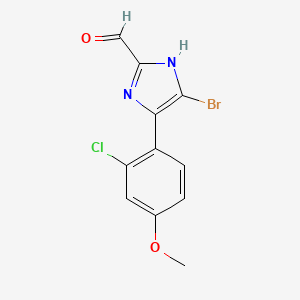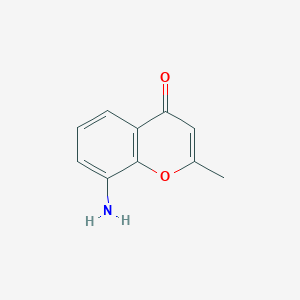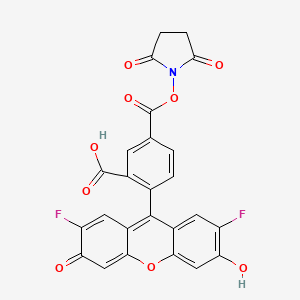
Bromobis(triphenylphosphine)(N-succinimide)palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromobis(triphenylphosphine)(N-succinimide)palladium(II): is a palladium complex that has gained significant attention in the field of organometallic chemistry. This compound is known for its role as a catalyst in various cross-coupling reactions, particularly the Stille and Suzuki-Miyaura coupling reactions . The presence of triphenylphosphine and N-succinimide ligands enhances its stability and reactivity, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromobis(triphenylphosphine)(N-succinimide)palladium(II) can be synthesized through the reaction of palladium(II) bromide with triphenylphosphine and N-succinimide. The reaction typically involves dissolving palladium(II) bromide in a suitable solvent, such as dichloromethane, followed by the addition of triphenylphosphine and N-succinimide. The mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for Bromobis(triphenylphosphine)(N-succinimide)palladium(II) are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of reagents. The use of automated reactors and continuous flow systems can further enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Bromobis(triphenylphosphine)(N-succinimide)palladium(II) primarily undergoes substitution reactions, where it acts as a catalyst in cross-coupling reactions. These reactions include the Stille, Suzuki-Miyaura, Heck, and Sonogashira coupling reactions .
Common Reagents and Conditions:
Stille Coupling: Typically involves organotin reagents and aryl halides in the presence of a base.
Suzuki-Miyaura Coupling: Utilizes boronic acids and aryl halides with a base such as potassium carbonate.
Heck Reaction: Involves alkenes and aryl halides with a base like triethylamine.
Sonogashira Coupling: Uses terminal alkynes and aryl halides with a copper co-catalyst and a base
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Bromobis(triphenylphosphine)(N-succinimide)palladium(II) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Bromobis(triphenylphosphine)(N-succinimide)palladium(II) exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium(II) center undergoes oxidative addition with an aryl halide, forming a palladium(IV) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent (e.g., organotin or boronic acid) to form a new palladium complex.
Reductive Elimination: The final step involves reductive elimination, where the desired biaryl product is formed, and the palladium(II) catalyst is regenerated
Comparaison Avec Des Composés Similaires
- Palladium(II) acetate
- Palladium(II) chloride
- Dichlorobis(triphenylphosphine)palladium(II)
- Tetrakis(triphenylphosphine)palladium(0)
Uniqueness: Bromobis(triphenylphosphine)(N-succinimide)palladium(II) stands out due to its enhanced stability and reactivity, which are attributed to the presence of both triphenylphosphine and N-succinimide ligands. These ligands not only stabilize the palladium center but also facilitate efficient catalytic cycles in cross-coupling reactions .
Propriétés
Formule moléculaire |
C40H36BrNO2P2Pd+2 |
|---|---|
Poids moléculaire |
811.0 g/mol |
Nom IUPAC |
bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2 |
Clé InChI |
KYQYWUJRFOCJEW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)





![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)

![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)



